[3-(1,1-Difluoroethyl)phenyl]boronic acid
Description
[3-(1,1-Difluoroethyl)phenyl]boronic acid is a fluorinated aromatic boronic acid derivative with the molecular formula C₈H₉BF₂O₂ and a molar mass of 185.96 g/mol . Its structure features a boronic acid group (-B(OH)₂) at the meta position of a phenyl ring substituted with a 1,1-difluoroethyl group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the difluoroethyl group, which modulates the boronic acid’s acidity (predicted pKa ≈ 8.39) and reactivity .
Properties
IUPAC Name |
[3-(1,1-difluoroethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O2/c1-8(10,11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMWVIFKWQQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262033 | |
| Record name | B-[3-(1,1-Difluoroethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162257-54-6 | |
| Record name | B-[3-(1,1-Difluoroethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-(1,1-Difluoroethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-Difluoroethyl)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a difluoroethylating agent. One common method includes the use of a Grignard reagent, such as 1,1-difluoroethylmagnesium bromide, which reacts with a boronic ester to form the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(1,1-Difluoroethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like toluene.
Major Products Formed
Oxidation: Phenols.
Reduction: Boronate esters.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Chemistry
In chemistry, [3-(1,1-Difluoroethyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
The compound is also explored for its potential in biological applications, such as the development of boron-containing drugs. Boronic acids can interact with biological molecules, making them useful in enzyme inhibition and as potential therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it a key component in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of [3-(1,1-Difluoroethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Positional Isomers : The 4-(1,1-difluoroethyl)phenylboronic acid isomer (para-substituted) shares the same molecular formula but exhibits distinct steric and electronic properties due to the para-substitution pattern. The meta-substituted derivative ([3-(1,1-difluoroethyl)phenyl]boronic acid) may offer better steric accessibility for reactions like Suzuki-Miyaura coupling or diol complexation compared to its para analog .
- Halogenated Analogs: 3-Fluorophenylboronic acid (C₆H₆BFO₂, pKa ≈ 8.7) lacks the difluoroethyl group but shares a fluorine substituent. 3-Bromophenylboronic acid (C₆H₆BBrO₂) replaces fluorine with bromine, introducing heavier atom effects and polarizability, which may alter binding kinetics in biological systems .
Fluorination Impact on Reactivity and Bioactivity
- Electron-Withdrawing Effects: The 1,1-difluoroethyl group significantly lowers the pKa of the boronic acid (≈8.39) compared to non-fluorinated analogs like 3-ethylphenylboronic acid (predicted pKa ≈ 9.2). Enhanced acidity facilitates boronate ester formation with diols, a critical property for glucose-sensing applications .
- Biological Activity: Fluorinated boronic acids, such as 4-fluoro- and 2,4-difluorophenylboronic acids, demonstrate potent antimicrobial activity in quinoxaline derivatives . Similarly, this compound may exhibit enhanced bioactivity due to improved membrane permeability and target binding compared to non-fluorinated analogs .
Steric and Electrostatic Factors in Diol Complexation
Studies on phenyl boronic acid-diol interactions reveal that steric hindrance and electrostatic repulsion from adjacent anionic groups destabilize boronate complexes .
Medicinal Chemistry
- Tubulin Polymerization Inhibition : Boronic acid-containing cis-stilbenes (e.g., compound 13c , IC₅₀ = 21–22 µM) demonstrate that boronic acid substitution enhances tubulin inhibition compared to carboxylic acid analogs . The difluoroethyl group in this compound may further optimize hydrophobic interactions with tubulin’s binding pocket.
- Enzyme Inhibition : Boronic acids are established protease inhibitors (e.g., bortezomib). The difluoroethyl group’s electron-withdrawing nature could improve binding to catalytic serine or threonine residues in enzymes .
Materials Science
- Fluorescent Sensors : Boronic acid-functionalized carbon dots (C-dots) exhibit glucose sensitivity via diol-induced fluorescence quenching . The difluoroethyl group’s hydrophobicity may enhance C-dot stability in biological fluids.
Data Tables
Table 1: Physicochemical Properties of Selected Boronic Acids
Biological Activity
[3-(1,1-Difluoroethyl)phenyl]boronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by research findings and case studies.
- Chemical Formula : C9H10B F2O2
- CAS Number : 1162257-54-6
- Molecular Weight : 195.98 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols, which is significant in the inhibition of certain enzymes.
Target Enzymes and Pathways
- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and certain kinases, which are crucial for cellular regulation and signaling pathways.
- Biochemical Interactions : The compound may interact with proteins involved in cancer progression, inflammation, and microbial resistance.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer Cell Line) : Exhibited an IC50 value of 18.76 µg/mL, indicating significant cytotoxicity .
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound has shown promising results against bacterial strains:
- E. coli : Effective at concentrations around 6.50 mg/mL, demonstrating significant antibacterial properties .
- Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
Studies indicate that this compound possesses strong antioxidant properties:
- DPPH Scavenging Activity : IC50 value of 0.14 µg/mL suggests potent free radical scavenging ability .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation; however, it is expected to exhibit moderate solubility in organic solvents and variable solubility in water. This affects its bioavailability and distribution within biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of boronic acids similar to this compound:
Applications in Medicine and Industry
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceuticals : Development of anticancer drugs and antimicrobial agents.
- Cosmetics : Formulation of products with antioxidant properties.
- Agriculture : Potential use in developing plant protection agents due to antimicrobial activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
